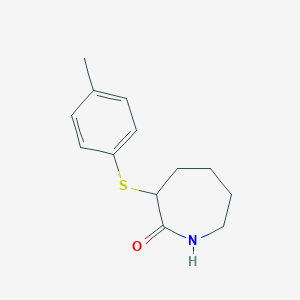

3-(4-Methylphenyl)sulfanylazepan-2-one

Description

3-(4-Methylphenyl)sulfanylazepan-2-one is a sulfur-containing heterocyclic compound characterized by a seven-membered azepan-2-one (ε-lactam) ring substituted with a 4-methylphenylthio group at the 3-position.

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c1-10-5-7-11(8-6-10)16-12-4-2-3-9-14-13(12)15/h5-8,12H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTKBDYSUTYPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CCCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights into sulfur-containing heterocycles and related methodologies can be inferred:

Structural and Functional Analogues

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :

Celecoxib, a sulfonamide-containing pyrazole derivative, shares a 4-methylphenyl group but differs in its core scaffold (pyrazole vs. lactam) and sulfur functionality (sulfonamide vs. thioether). Sulfonamides exhibit strong hydrogen-bonding capacity, whereas thioethers like that in 3-(4-Methylphenyl)sulfanylazepan-2-one contribute to lipophilicity and oxidative stability .Lactam Derivatives :

Azepan-2-one derivatives are structurally related to caprolactam, a precursor to nylon-4. Substitution with aromatic thioethers may alter ring conformation and reactivity compared to unsubstituted lactams, impacting applications in polymer chemistry or as enzyme inhibitors.

Crystallographic Analysis

Structural determination of such compounds likely employs X-ray crystallography using software like SHELX, which is widely used for small-molecule refinement. SHELX’s robustness in handling diverse crystal systems could aid in elucidating the conformational effects of the 4-methylphenylthio substituent on the lactam ring .

Data Table: Hypothetical Comparison of Key Properties

Note: The table below is speculative due to lack of direct data in the evidence.

| Compound | Core Structure | Sulfur Functional Group | Key Properties |

|---|---|---|---|

| 3-(4-Methylphenyl)sulfanylazepan-2-one | Azepan-2-one | Thioether | High lipophilicity, potential metabolic stability |

| Celecoxib | Pyrazole | Sulfonamide | COX-2 inhibition, polar due to -SO₂NH₂ |

| Caprolactam | Azepan-2-one | None | Hydrolytic instability, polymer precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.